molecular formula C20H40N6O4 B14226243 L-Lysinamide, L-leucyl-L-isoleucylglycyl- CAS No. 562834-07-5

L-Lysinamide, L-leucyl-L-isoleucylglycyl-

Cat. No.: B14226243
CAS No.: 562834-07-5
M. Wt: 428.6 g/mol
InChI Key: ZSKWGGAIGUCOEB-JKQORVJESA-N
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Description

L-Lysinamide, L-leucyl-L-isoleucylglycyl- is a complex peptide compound that consists of multiple amino acids linked together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysinamide, L-leucyl-L-isoleucylglycyl- typically involves the stepwise addition of protected amino acids. The process often begins with the protection of amino groups using tert-butoxycarbonyl (Boc) or trifluoroacetyl groups to prevent unwanted side reactions . The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). After the coupling reactions, the protecting groups are removed under acidic conditions to yield the final peptide .

Industrial Production Methods

Industrial production of L-Lysinamide, L-leucyl-L-isoleucylglycyl- follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid resin support and cleaved off after the synthesis is complete .

Chemical Reactions Analysis

Types of Reactions

L-Lysinamide, L-leucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced amides or amines. Substitution reactions can lead to the formation of alkylated or acylated derivatives .

Scientific Research Applications

L-Lysinamide, L-leucyl-L-isoleucylglycyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Lysinamide, L-leucyl-L-isoleucylglycyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may interact with lysosomal enzymes, leading to the activation of caspase-3-like proteases and inducing apoptosis in certain cell types .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysinamide, L-leucyl-L-isoleucylglycyl- is unique due to its specific sequence of amino acids and the presence of lysinamide, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications .

Properties

CAS No.

562834-07-5

Molecular Formula

C20H40N6O4

Molecular Weight

428.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanamide

InChI

InChI=1S/C20H40N6O4/c1-5-13(4)17(26-19(29)14(22)10-12(2)3)20(30)24-11-16(27)25-15(18(23)28)8-6-7-9-21/h12-15,17H,5-11,21-22H2,1-4H3,(H2,23,28)(H,24,30)(H,25,27)(H,26,29)/t13-,14-,15-,17-/m0/s1

InChI Key

ZSKWGGAIGUCOEB-JKQORVJESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)N

Origin of Product

United States

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